4,6-Dimethylpyrimidin-5-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidin-5-ol is established by its IUPAC name and InChI code: 1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 . The molecular weight is 124.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dimethylpyrimidin-5-ol include a molecular weight of 124.14 , a storage temperature of 2-8°C in a sealed, dry environment .Scientific Research Applications
Chemical Synthesis
“4,6-Dimethylpyrimidin-5-ol” is used in chemical synthesis . It’s a compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It’s used in various chemical reactions to produce other compounds .
Antimicrobial Agents
This compound has been used in the synthesis of new antimicrobial agents . Specifically, it has been used to create 1-(4,6-dimethylpyrimidin-2-yl)-1’-aryl/heteroaryl-3,3’-dimethyl-(4,5’-bipyrazol)-5-ols, which have shown significant antibacterial and antifungal activity .
Fibroblast Growth Factor Receptor 4 Inhibitors
“4,6-Dimethylpyrimidin-5-ol” derivatives have been used as selective fibroblast growth factor receptor 4 inhibitors . These inhibitors have potential applications in the treatment of diseases such as cancer .
Anti-hepatocellular Carcinoma Efficacy Evaluation
The compound has been used in the evaluation of anti-hepatocellular carcinoma efficacy . This suggests potential applications in cancer research and treatment .
Life Science Research
“4,6-Dimethylpyrimidin-5-ol” is used in life science research . It’s used in various experiments and studies to understand biological processes .
Material Science Research
This compound is also used in material science research . It’s used in the development and testing of new materials .
Safety and Hazards
properties
IUPAC Name |
4,6-dimethylpyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTRDEPUOJMYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499500 | |
Record name | 4,6-Dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyrimidin-5-ol | |
CAS RN |
70345-38-9 | |
Record name | 4,6-Dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,6-dimethylpyrimidin-5-ol relate to its activity as a potential FGFR4 inhibitor?
A1: While the provided research focuses on derivatives of 4,6-dimethylpyrimidin-5-ol, specifically 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, it offers valuable insights into the structure-activity relationship. The research demonstrates that the presence of the two methyl groups at positions 4 and 6 on the pyrimidine ring significantly influences the compound's selectivity for FGFR4 over other FGFR subtypes []. The study suggests that these methyl groups sterically hinder the molecule from adopting a conformation suitable for binding to FGFR1, 2, and 3. This highlights how subtle structural modifications to the 4,6-dimethylpyrimidin-5-ol scaffold can dramatically impact its biological activity and selectivity profile.
Q2: Can you provide an example of a specific 4,6-dimethylpyrimidin-5-ol derivative discussed in the research and its observed activity?
A2: The research highlights compound 6O, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, as a promising selective FGFR4 inhibitor []. This compound exhibited significantly higher selectivity for FGFR4 compared to the known FGFR4 inhibitor BLU9931. Additionally, compound 6O demonstrated potent anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line, which is known to be highly sensitive to FGFR4 inhibition. These findings suggest that 4,6-dimethylpyrimidin-5-ol derivatives like compound 6O hold potential as selective FGFR4 inhibitors for further development in cancer research.
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